2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
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Overview
Description
2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Amination Reaction: The intermediate is then reacted with 2-fluoro-5-(trifluoromethyl)aniline under controlled conditions to form the sulfonamide.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and nitrile groups are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-methylphenyl)amino)prop-2-enenitrile
- 2-((4-Bromophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
Uniqueness
2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity compared to similar compounds. These features make it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[2-fluoro-5-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF4N2O2S/c17-11-2-4-12(5-3-11)26(24,25)13(8-22)9-23-15-7-10(16(19,20)21)1-6-14(15)18/h1-7,9,23H/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQGJHFVALTZHM-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C\NC2=C(C=CC(=C2)C(F)(F)F)F)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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